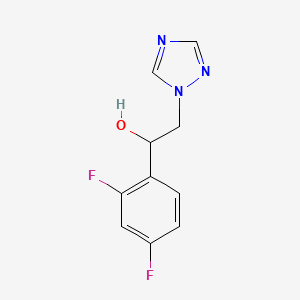

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

描述

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a chemical compound that features a difluorophenyl group and a triazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol typically involves the reaction of 2,4-difluorobenzyl alcohol with 1H-1,2,4-triazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

化学反应分析

Types of Reactions

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of azides, nitriles, or other substituted products.

科学研究应用

Structural Characteristics

The compound features a difluorophenyl group attached to a triazole moiety, contributing to its unique properties. The dihedral angle between the phenyl and triazole rings is approximately 22.90°, indicative of the compound's potential for specific interactions in biological systems .

Medicinal Chemistry

This compound has been investigated for its antifungal properties, particularly as an impurity in antifungal drugs such as fluconazole and voriconazole. These drugs are vital in treating fungal infections, and understanding the behavior of this compound can help improve drug efficacy and safety profiles .

Case Study: Antifungal Activity

Research has shown that this compound exhibits significant antifungal activity against various strains of fungi. The presence of the triazole ring is crucial for its mechanism of action, which involves inhibiting fungal cytochrome P450 enzymes .

Agricultural Applications

The compound has potential applications in agriculture as a fungicide. Its structural properties allow it to interfere with fungal growth processes effectively. Studies have indicated that derivatives of triazoles can enhance crop resistance to fungal pathogens, thus improving yield and quality .

Case Study: Crop Protection

Field trials have demonstrated that formulations containing this compound significantly reduce the incidence of fungal diseases in crops such as wheat and barley. This application is crucial for sustainable agriculture practices .

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science. Its ability to form hydrogen bonds can be exploited in creating novel polymers or coatings with enhanced properties.

Case Study: Polymer Development

Research has focused on incorporating this compound into polymer matrices to improve their thermal stability and mechanical strength. The results indicate that materials modified with this compound exhibit superior performance compared to traditional polymers .

作用机制

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

相似化合物的比较

Similar Compounds

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propanol

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)butanol

Uniqueness

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is unique due to the presence of both difluorophenyl and triazole groups, which confer specific chemical and biological properties. The difluorophenyl group enhances its stability and lipophilicity, while the triazole ring contributes to its ability to interact with biological targets.

生物活性

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a compound of significant interest in pharmaceutical research due to its potential antifungal and antiparasitic properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C₁₀H₉F₂N₃O

- Molecular Weight : 225.19 g/mol

- CAS Number : 206050-23-9

The compound exhibits its biological activity primarily through inhibition of fungal and parasitic enzymes. It is structurally related to fluconazole, a well-known antifungal agent, and functions by inhibiting the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

Antifungal Activity

Research indicates that this compound shows promising antifungal activity against various strains of Candida albicans.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against C. albicans have been reported as follows:

This data suggests that the compound has a significantly lower MIC compared to fluconazole, indicating enhanced potency.

Antiparasitic Activity

In addition to its antifungal properties, this compound has been evaluated for its activity against parasitic infections such as those caused by Trypanosoma cruzi and Trypanosoma brucei.

In Vivo Studies

In vivo studies using mouse models have demonstrated that the compound can reduce parasitic load effectively:

These results indicate significant therapeutic potential for treating parasitic infections.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

- Study on Candida Infections : A study evaluated the survival rates of mice infected with C. albicans after treatment with the compound at a dose of 50 mg/kg. The results showed a 100% survival rate after 7 days of treatment, suggesting strong antifungal efficacy .

- Antiparasitic Efficacy : Another study focused on the effect of the compound on T. cruzi, where it demonstrated a reduction in parasitic load and improved survival rates in treated mice compared to untreated controls .

属性

IUPAC Name |

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSXRYFTHGTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206050-23-9 | |

| Record name | alpha-(2,4-Difluorophenyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206050239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-(2,4-DIFLUOROPHENYL)-1H-1,2,4-TRIAZOLE-1-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX22UA4JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。